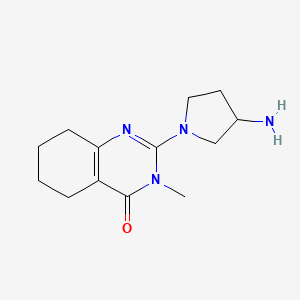

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15934395

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4-one |

| Standard InChI | InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-7-6-9(14)8-17/h9H,2-8,14H2,1H3 |

| Standard InChI Key | GRJGZXDRQILXQX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(CCCC2)N=C1N3CCC(C3)N |

Introduction

Structural Characterization and Nomenclature

Core Scaffold and Substitution Patterns

Synthetic Pathways and Intermediate Analogues

Synthesis of Non-Methylated Analogues

The preparation of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CID 136740879) involves cyclocondensation of 3-aminopyrrolidine with a tetrahydroquinazolinone precursor. Key steps include:

-

Ring Formation: Cyclization of a diamine intermediate with a carbonyl source under acidic conditions.

-

Pyrrolidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 3-aminopyrrolidine group .

Methylation Strategies

Introducing the 3-methyl group would require selective alkylation at the pyrimidinone nitrogen. Potential methods include:

-

Methyl Halide Alkylation: Treatment with methyl iodide in the presence of a base (e.g., KCO) in polar aprotic solvents.

-

Reductive Amination: If a secondary amine precursor exists, formaldehyde and a reducing agent (e.g., NaBHCN) could install the methyl group .

Pharmacological and Biological Relevance

Histamine H4 Receptor Antagonism

Patent WO2010072829A1 discloses benzofuropyrimidine derivatives with structural similarities, such as 4-[(3R)-3-(methylamino)pyrrolidin-1-yl]-6,7,8,9-tetrahydro-benzofuro[3,2-d]pyrimidin-2-amine (InChIKey: SISDQZPDLQHGFT-SECBINFHSA-N) . These compounds exhibit potent antagonism at the histamine H4 receptor, implicating utility in inflammatory and autoimmune diseases. The methylamino group in these analogues enhances receptor affinity by optimizing hydrophobic interactions within the binding pocket .

Implications for the Methyl-Substituted Target

The 3-methyl group in the queried compound may similarly enhance pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration, compared to non-methylated analogues.

Physicochemical Properties and Drug Likeness

Calculated Properties of CID 136740879

-

Molecular Weight: 234.30 g/mol

-

Hydrogen Bond Donors: 2 (amine and amide NH)

-

Hydrogen Bond Acceptors: 3 (amide carbonyl, pyrimidine N)

Impact of 3-Methyl Substitution

Methylation is predicted to:

-

Increase LogP by ~0.5 units, enhancing membrane permeability.

-

Reduce solubility in aqueous media due to added hydrophobicity.

Patent Landscape and Therapeutic Applications

Airway Obstruction and COPD

EP3034497A1 highlights tetrahydroquinazoline derivatives for treating chronic obstructive pulmonary disease (COPD) . The mechanism involves inhibition of phosphodiesterase-4 (PDE4), reducing airway inflammation. Structural parallels suggest the queried compound could share this activity, with methylation potentially prolonging half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume